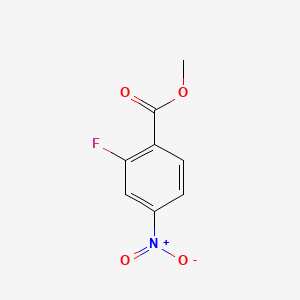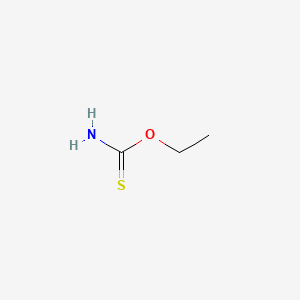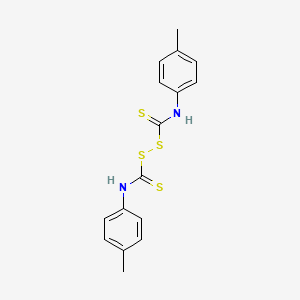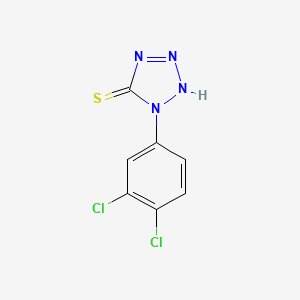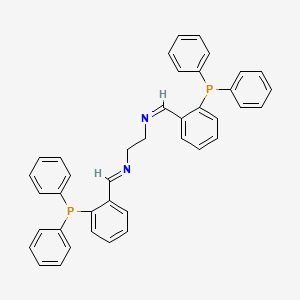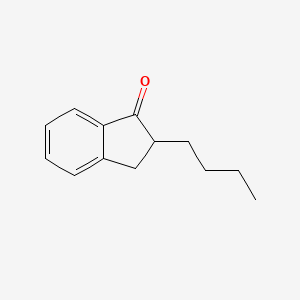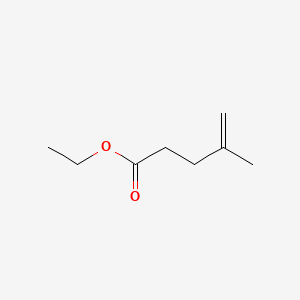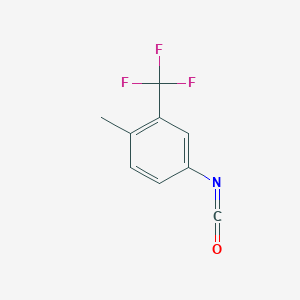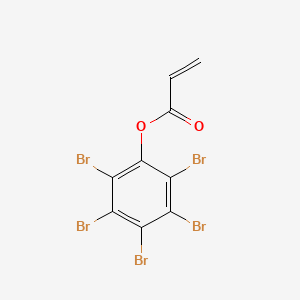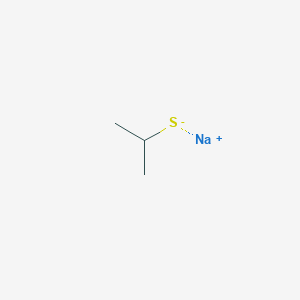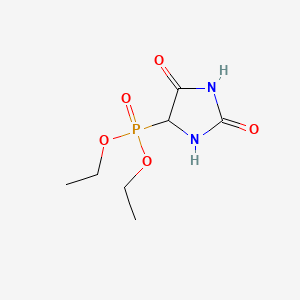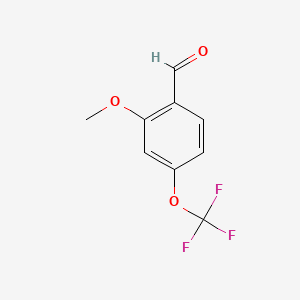
2-Methoxy-4-(trifluoromethoxy)benzaldehyde
説明
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a molecular formula of C9H7F3O3 and an average mass of 204.146 Da .
Molecular Structure Analysis
The SMILES string representation of this compound is COc1cc(OC(F)(F)F)ccc1C=O . This provides a text-based representation of the molecule’s structure.科学的研究の応用
Synthesis and Optical Properties of Metal Complexes
A study by Vasilis P. Barberis and J. Mikroyannidis (2006) focused on the synthesis of aluminum and zinc complexes using a chelating ligand derived from a reaction involving a methyl(methoxy or chloro)benzaldehyde. These complexes exhibited improved thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in optoelectronic applications (Barberis & Mikroyannidis, 2006).
Enzyme Catalysed Asymmetric C–C-Bond Formation
Research by Sven Kühl et al. (2007) explored the use of benzaldehyde lyase for the asymmetric synthesis of derivatives by catalyzing the formation and cleavage of (R)-benzoin derivatives. This enzymatic approach highlights the importance of specific benzaldehydes in producing high-value chiral compounds for pharmaceutical and chemical industries (Kühl et al., 2007).
Oxidation Mechanisms and Kinetics
A study on the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate was conducted by V. Malik, B. Asghar, and S. S. Mansoor (2016). It provided insights into the kinetics and mechanism of oxidation processes, which are crucial for the development of oxidation reactions in synthetic chemistry (Malik, Asghar, & Mansoor, 2016).
Molecular Structure Analysis
Research by P. Ribeiro-Claro, M. Drew, and V. Félix (2002) detailed the crystal structure of 2-methoxy-benzaldehyde, highlighting the significance of intra- and intermolecular C–H···O contacts. This structural analysis is fundamental for understanding the properties and reactivity of such compounds (Ribeiro-Claro, Drew, & Félix, 2002).
Fluorescent Materials Development
A study by Andrew R. Neilson et al. (2008) discussed the synthesis of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers for potential use in optoelectronic devices. The materials exhibited excellent thermal stability and high fluorescence, demonstrating the role of specific benzaldehydes in the development of novel fluorescent materials (Neilson et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKHGICKRDRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395553 | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
886500-13-6 | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




